4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanoacetamide with formamide under acidic conditions, leading to the formation of the desired pyrimidine ring .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed:
Scientific Research Applications
4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
- 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- 2-Amino-4,6-dimethyl-1,6-dihydropyrimidine-5-carbonitrile
Comparison: Compared to similar compounds, 4-Amino-1-methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile exhibits unique properties due to the specific positioning of its functional groups.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-amino-1-methyl-2-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H6N4O/c1-10-3-4(2-7)5(8)9-6(10)11/h3H,1H3,(H2,8,9,11) |
InChI Key |
CVFOLFQLKOFIRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)C#N |
Origin of Product |
United States |
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